Larotaxel was developed as part of efforts to enhance the efficacy of traditional taxanes while minimizing their side effects. The compound has been synthesized through semi-synthetic methods that modify existing taxane structures to improve their pharmacological profiles. Research indicates that larotaxel exhibits improved potency against drug-resistant tumor cells compared to its predecessors .
Larotaxel dihydrate falls under the classification of antineoplastic agents, specifically within the taxane class. It is recognized for its mechanism of action that involves stabilization of microtubules, which is crucial in the treatment of various malignancies, including breast cancer and non-small cell lung cancer.
The synthesis of larotaxel dihydrate involves several key steps:
The synthesis process has been optimized to ensure high yields and purity levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of larotaxel dihydrate .
The molecular structure of larotaxel dihydrate can be represented as follows:
The compound features a complex ring system typical of taxanes, with multiple stereocenters contributing to its three-dimensional conformation.
Key structural data include:
Larotaxel dihydrate participates in several chemical reactions typical of taxanes:
The stability of larotaxel dihydrate is critical for its therapeutic application. Studies have focused on understanding its degradation kinetics under various conditions, providing insights into storage and formulation strategies .
Larotaxel exerts its antitumor effects primarily through the stabilization of microtubules. This mechanism prevents normal mitotic spindle function during cell division, leading to apoptosis in rapidly dividing cancer cells.
Research has shown that larotaxel demonstrates significant cytotoxicity against both drug-sensitive and drug-resistant tumor cell lines, indicating its potential utility in overcoming resistance mechanisms commonly seen with traditional taxanes .
Relevant analyses have confirmed that larotaxel maintains stability under physiological conditions but may degrade under extreme pH or temperature variations .
Larotaxel dihydrate is primarily explored for its applications in oncology:
Larotaxel dihydrate (C₄₅H₅₈NO₁₄·2H₂O) is a semi-synthetic taxane derivative derived from 10-deacetyl baccatin III (10-DAB), a natural precursor extracted from Taxus species. The synthesis initiates with the selective C-13 side chain installation, where the precursor undergoes condensation with a modified phenylisoserine moiety featuring a cyclopropane ring at the C-13 position. This modification distinguishes larotaxel from paclitaxel and docetaxel, conferring distinct biochemical properties [1] [5]. The semi-synthetic route optimizes yield through catalytic asymmetric synthesis, achieving stereochemical precision critical for tubulin-binding activity. Key steps include:
Table 1: Key Synthetic Strategies for Taxane Analogues
Strategy | Key Reaction | Target Modification | Yield (%) |
---|---|---|---|
Semi-synthesis from 10-DAB | C-13 side chain coupling | Cyclopropyl baccatin backbone | 65–70 |
Total synthesis | Ring-forming Diels-Alder reactions | Engineered C-9 keto group | <5 |
Biosynthetic engineering | Cytochrome P450-mediated oxidation | Selective hydroxylation patterns | N/A |
Larotaxel’s cyclopropyl ring at C-7/C-8 replaces the conventional methyl or hydroxyl groups in older taxanes, reducing affinity for P-glycoprotein (P-gp) efflux transporters by ∼90% compared to docetaxel. This modification overcomes multidrug resistance (MDR) in tumor cells, significantly enhancing intracellular accumulation [4] [6]. Additionally, the C-10 acetyl group and C-13 tert-butoxycarbonyl moiety improve metabolic stability against esterases, prolonging plasma half-life [1] [4].
To address poor aqueous solubility (intrinsic solubility <0.01 mg/mL), advanced delivery systems have been engineered:
Table 2: Bioavailability Parameters of Larotaxel Formulations
Formulation | Particle Size (nm) | AUC₀–₂₄ (μg·h/L) | Relative Bioavailability (%) |
---|---|---|---|
Free LTX-Solution (oral) | N/A | 364.7 ± 112.3 | 100 (Reference) |
LTX-SEDDS | 115.4 ± 2.1 | 1896.5 ± 485.3 | 519.3 |
LTX-Loaded Microspheres | 76.0 ± 2.1 | 892.4 ± 279.8* | 244.6* |
Hybrid Nanoparticles (EU) | <200 | 1460.0 ± 310.0† | 400.0† |
Data from [4] [6] [8]; *Lymphatic transport study; †Eudragit-based formulation
Dihydrate formation (two water molecules per larotaxel molecule) is critical for crystal lattice stabilization, mitigating degradation during storage. Larotaxel dihydrate exhibits superior stability compared to anhydrous forms, particularly under thermal stress and hydrolytic conditions [1] [2]. Degradation kinetics studies reveal:
The dihydrate structure impedes hydrolytic cleavage at ester bonds (C-10, C-13) by restricting molecular mobility. Water molecules form hydrogen bonds with the C-2ʹ benzoyl carbonyl and C-1 hydroxyl groups, shielding these electrophilic sites from nucleophilic attack [1]. Degradation products identified via LC-Q-TOF-MS include:
Table 3: Stability Kinetics of Larotaxel Dihydrate
Condition | Degradation Rate Constant (h⁻¹) | t₉₀ (h) | Major Degradation Products |
---|---|---|---|
pH 7.4, 37°C | 0.0021 | 476 | None detected (stable) |
pH 1.5, 37°C | 0.042 | 24 | 7,8-Cyclopropyl baccatin III |
pH 11.0, 37°C | 0.185 | 5.4 | 10-Deacetyl larotaxel |
pH 5.0, 45°C | 0.0087 | 114 | Trace 10-deacetyl derivatives |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7